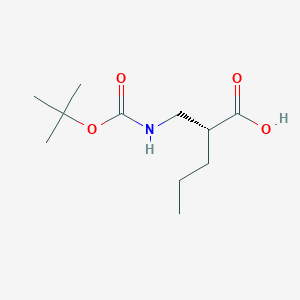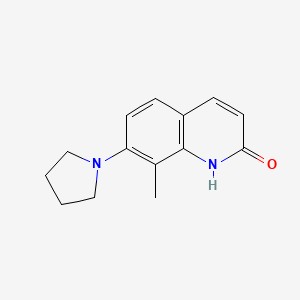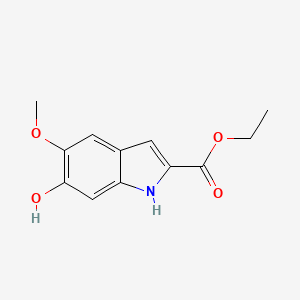
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amino groups during chemical reactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentansäure beinhaltet typischerweise den Schutz der Aminogruppe eines Aminosäurederivats mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das allgemeine Reaktionsschema ist wie folgt:
- Lösen Sie das Aminosäurederivat in Dichlormethan.
- Geben Sie Triethylamin zu der Lösung.
- Geben Sie langsam Di-tert-butyl-dicarbonat zu der Mischung unter Rühren hinzu.
- Lassen Sie die Reaktion mehrere Stunden bei Raumtemperatur ablaufen.
- Reinigung des Produkts mit Standardtechniken wie Extraktion und Chromatographie.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von (R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentansäure mit Hilfe von Mikroreaktorsystemen im Durchflussverfahren hochskaliert werden. Diese Systeme bieten Vorteile wie verbesserte Effizienz, Vielseitigkeit und Nachhaltigkeit im Vergleich zu traditionellen Batch-Prozessen .
Chemische Reaktionsanalyse
Arten von Reaktionen
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentansäure durchläuft verschiedene chemische Reaktionen, darunter:
Entschützung: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, typischerweise mit Trifluoressigsäure (TFA) in Dichlormethan.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, an denen die Boc-geschützte Aminogruppe beteiligt ist.
Kopplung: Sie kann in Peptidkopplungsreaktionen verwendet werden, wobei häufig Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) eingesetzt werden.
Häufige Reagenzien und Bedingungen
Entschützung: Trifluoressigsäure in Dichlormethan.
Kopplung: Dicyclohexylcarbodiimid oder N,N'-Diisopropylcarbodiimid in Gegenwart einer Base wie N-Methylmorpholin.
Hauptprodukte, die gebildet werden
Entschützung: Das Hauptprodukt ist das freie Aminosäurederivat.
Kopplung: Die Hauptprodukte sind Peptide oder andere gekoppelte Moleküle.
Wissenschaftliche Forschungsanwendungen
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentansäure wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige ihrer Anwendungen umfassen:
Peptidsynthese: Verwendung als Baustein bei der Synthese von Peptiden und Proteinen.
Arzneimittelentwicklung: Einsatz bei der Synthese von pharmazeutischen Verbindungen.
Biokonjugation: Verwendung bei der Herstellung von Biokonjugaten für Forschungs- und Diagnosezwecke.
Wirkmechanismus
Der Wirkmechanismus von (R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentansäure beruht hauptsächlich auf seiner Rolle als Schutzgruppe. Die Boc-Gruppe schützt die Aminogruppe während synthetischer Verfahren vor unerwünschten Reaktionen. Nach Abschluss der gewünschten Reaktionen kann die Boc-Gruppe unter sauren Bedingungen entfernt werden, wodurch die freie Aminogruppe für die weitere Funktionalisierung freigelegt wird.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is involved.
Coupling: It can be used in peptide coupling reactions, often employing reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Coupling: The major products are peptides or other coupled molecules.
Wissenschaftliche Forschungsanwendungen
®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for research and diagnostic purposes.
Wirkmechanismus
The mechanism of action of ®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(R)-2-(((Benzyloxycarbonyl)amino)methyl)pentansäure: Trägt eine Benzyloxycarbonyl-(Cbz)-Schutzgruppe anstelle einer Boc-Gruppe.
(R)-2-(((Fluorenylmethoxycarbonyl)amino)methyl)pentansäure: Enthält eine Fluorenylmethoxycarbonyl-(Fmoc)-Schutzgruppe.
Einzigartigkeit
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentansäure ist einzigartig aufgrund der Stabilität und einfachen Abspaltung der Boc-Schutzgruppe. Die Boc-Gruppe ist unter basischen Bedingungen stabil und kann unter milden sauren Bedingungen entfernt werden, was sie in der synthetischen Chemie sehr vielseitig macht.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
ZMTFJZAKAIBBQV-MRVPVSSYSA-N |
Isomerische SMILES |
CCC[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CCCC(CNC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)

![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)



![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)




![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)
